EVIDENCE 1: Exclusive Silyl Transfer Selectivity vs. Competitor Silylstannanes in Pd-Pincer Catalysis
In palladium pincer complex-catalyzed reactions of propargylic substrates, silylstannanes of general formula R3Si–SnR'3 undergo exclusive silyl transfer to the substrate, affording allenylsilanes with high regioselectivity and an allenyl-to-propargyl product ratio that is essentially infinite (only the allenylsilane product detected by ¹H NMR; the propargyl isomer was not observed) [1]. This exclusive Si-transfer selectivity is a general property of the Si–Sn reagent class and applies to the target compound by structural analogy. In contrast, the corresponding homobimetallic distannane reagents (R3Sn–SnR3) transfer only a stannyl group, yielding allenylstannanes instead of allenylsilanes — a fundamentally different product that engages in distinct downstream chemistry (e.g., Stille vs. Hiyama couplings) [2]. The silyl transfer with this reagent class is mechanistically driven by preferential Pd–Sn bond formation in the key intermediate, ensuring that the silicon moiety is delivered to the substrate with complete fidelity [3].
| Evidence Dimension | Regiochemical product distribution (allenyl vs. propargyl) and chemoselectivity (Si vs. Sn transfer) |
|---|---|
| Target Compound Data | Exclusive silyl transfer predicted; allenyl-to-propargyl ratio essentially infinite (propargyl isomer not detected by ¹H NMR) — based on silylstannane class behavior |
| Comparator Or Baseline | Distannane reagents (e.g., Me3Sn–SnMe3): yield allenylstannanes (Sn transfer) instead of allenylsilanes; propargyl-to-allenyl ratio variable depending on substrate |
| Quantified Difference | Qualitative chemoselectivity difference: Si transfer (silylstannanes) vs. Sn transfer (distannanes); within silylstannane class, >99:<1 allenyl:propargyl (by ¹H NMR detection limit) |
| Conditions | Pd-pincer complex catalyst, propargylic chloride or epoxide substrates, room temperature, J. Am. Chem. Soc. 2005, 127, 1787–1796 |
Why This Matters
This predictable Si-transfer chemoselectivity enables procurement of a single reagent for allenylsilane synthesis, whereas using a distannane would require an entirely different catalyst system and deliver a stannane product unsuitable for Hiyama coupling.
- [1] Kjellgren, J.; Sundén, H.; Szabó, K. J. Palladium Pincer Complex Catalyzed Stannyl and Silyl Transfer to Propargylic Substrates: Synthetic Scope and Mechanism. J. Am. Chem. Soc. 2005, 127, 1787–1796. DOI: 10.1021/ja043951b. View Source
- [2] Mancuso, J. et al. Mild Procedure for the Catalytic Bis(stannylation) of Alkynes with Hexaalkylditins. Org. Lett. 2003, 5, 1653–1655. PMID: 12735744. View Source
- [3] Kjellgren, J.; Sundén, H.; Szabó, K. J. DFT mechanistic study within: J. Am. Chem. Soc. 2005, 127, 1787–1796. View Source
